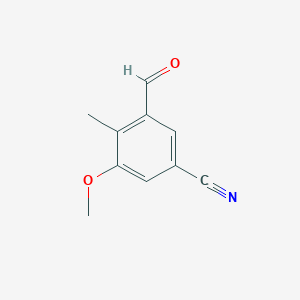
3-Formyl-5-methoxy-4-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formyl-5-methoxy-4-methylbenzonitrile is an organic compound with the molecular formula C10H9NO2. It is characterized by the presence of a formyl group, a methoxy group, and a methyl group attached to a benzonitrile core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-5-methoxy-4-methylbenzonitrile typically involves the formylation of 5-methoxy-4-methylbenzonitrile. One common method is the Vilsmeier-Haack reaction, where the starting material is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale formylation reactions using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Formyl-5-methoxy-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-Carboxy-5-methoxy-4-methylbenzonitrile.
Reduction: 3-Hydroxymethyl-5-methoxy-4-methylbenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formyl-5-methoxy-4-methylbenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of organic pigments and dyes, which are evaluated for their optical properties.
Mécanisme D'action
The mechanism of action of 3-Formyl-5-methoxy-4-methylbenzonitrile depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
3-Methoxy-4-methylbenzonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
4-Cyano-2-methoxytoluene: Similar structure but with different substitution patterns, affecting its chemical properties and reactivity.
Uniqueness: 3-Formyl-5-methoxy-4-methylbenzonitrile is unique due to the presence of the formyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C10H9NO2 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-formyl-5-methoxy-4-methylbenzonitrile |
InChI |
InChI=1S/C10H9NO2/c1-7-9(6-12)3-8(5-11)4-10(7)13-2/h3-4,6H,1-2H3 |
Clé InChI |
XAWGWRWRNFYHIP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1OC)C#N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


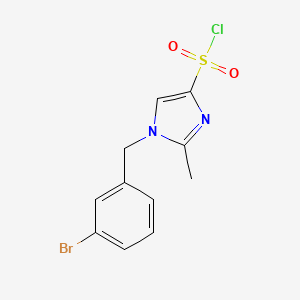
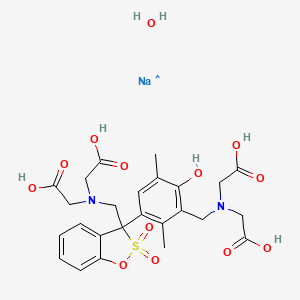
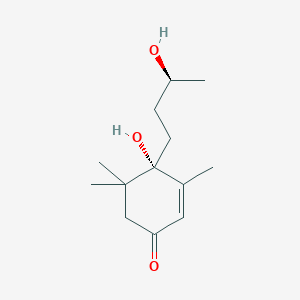
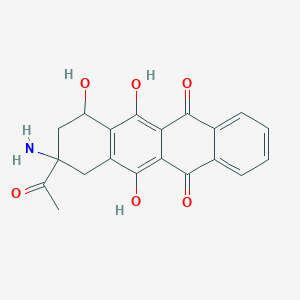
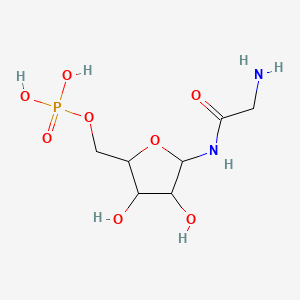
![[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12820735.png)
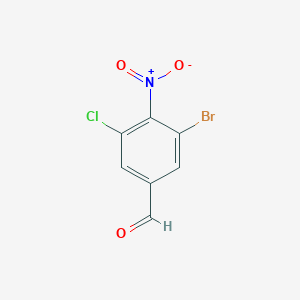
![[[(2S,3R,5S)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-[(2R,3R,4S,5S)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-yl]oxyphosphoryl]sulfanylmethyl propan-2-yl carbonate](/img/structure/B12820738.png)

![(15S,16S)-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B12820750.png)
![5-Acetyl-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12820754.png)
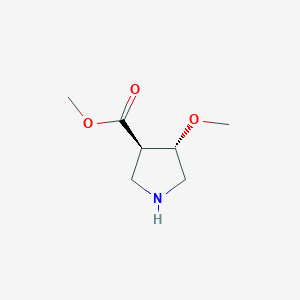
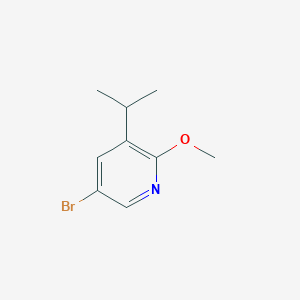
![4-Methyl-N-((1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)thiazole-2-sulfonamide](/img/structure/B12820781.png)
